![molecular formula C13H12N2O3S B2960124 N-(4-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)噻唑-2-基)乙酰胺 CAS No. 864860-91-3](/img/structure/B2960124.png)

N-(4-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)噻唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

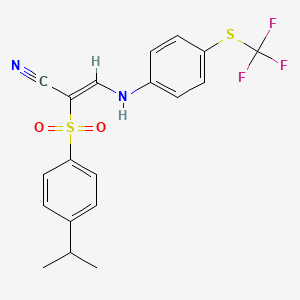

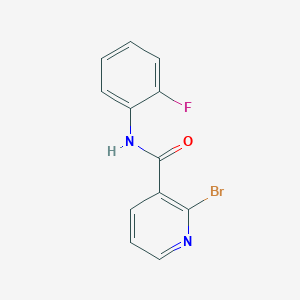

The compound “N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin ring, which is a type of heterocyclic compound . This ring is attached to a thiazol-2-yl group through a 4-position carbon. The thiazol-2-yl group is further connected to an acetamide group.

科学研究应用

Antibacterial Agent

This compound has been found to have significant antibacterial properties . It has been shown to inhibit biofilm formation in both Escherichia coli and Bacillus subtilis . This makes it a potential candidate for the development of new antibacterial drugs.

Quorum Sensing Inhibitor

In the field of microbiology, quorum sensing is a system of stimulus and response correlated to population density. This compound has shown promising results as a quorum-sensing inhibitor , specifically in the LasB system of gram-negative bacteria .

Enzyme Inhibition

The compound has exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes are involved in various biological processes, including inflammation and neurotransmission, suggesting potential applications in these areas.

Crystal Structure Analysis

The crystal structure of this compound has been studied , providing valuable information about its physical and chemical properties. This knowledge can be useful in various fields, including drug design and materials science.

Synthesis of Derivatives

The compound serves as a base for the synthesis of various derivatives . These derivatives can have different properties and potential applications, expanding the range of uses for the original compound.

Potential Use in Alzheimer’s Treatment

Sulfonamides, a group of compounds to which this molecule belongs, have been reported to display excellent inhibition properties against carbonic anhydrase . This enzyme is a target for the treatment of Alzheimer’s disease , suggesting a potential application of this compound in this field.

作用机制

Target of Action

Similar compounds have been studied for their potential therapeutic effects on alzheimer’s disease . These compounds are known to inhibit cholinesterase enzymes, which play a crucial role in nerve signal transmission .

Mode of Action

It is suggested that similar compounds may interact with their targets (such as cholinesterase enzymes) and inhibit their activity . This inhibition could potentially alter the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in.

Biochemical Pathways

Inhibition of cholinesterase enzymes could lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the brain, potentially improving cognitive function .

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties could impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Based on the potential therapeutic effects of similar compounds on alzheimer’s disease, it could potentially improve cognitive function by increasing the concentration of acetylcholine in the brain .

属性

IUPAC Name |

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-8(16)14-13-15-10(7-19-13)9-2-3-11-12(6-9)18-5-4-17-11/h2-3,6-7H,4-5H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWOTAKEVKFOQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2960041.png)

![tert-butyl 4-(4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoyl)piperazine-1-carboxylate](/img/structure/B2960043.png)

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2960046.png)

![Methyl 2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B2960049.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2960051.png)

![3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2960055.png)

amine hydrobromide](/img/no-structure.png)

![3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2960058.png)